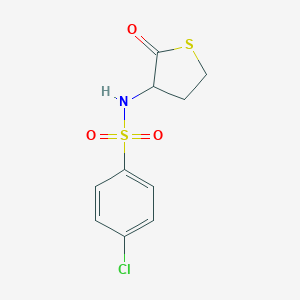
4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H10ClNO3S2 and a molecular weight of 291.7743 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxotetrahydro-3-thiopheneamine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for anticancer and antimicrobial therapies.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation and ion transport in cells . This inhibition can lead to the suppression of tumor growth and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2-oxotetrahydro-3-thiophenyl)benzenesulfonamide
- 4-chloro-N-(2,2,2-trichloroethylidene)benzenesulfonamide
Uniqueness
4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide is unique due to its specific structural features that allow it to effectively inhibit carbonic anhydrase enzymes with high selectivity . This selectivity makes it a valuable compound in the development of targeted therapies for cancer and microbial infections .
Propiedades
Fórmula molecular |
C10H10ClNO3S2 |
|---|---|
Peso molecular |
291.8g/mol |
Nombre IUPAC |
4-chloro-N-(2-oxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10ClNO3S2/c11-7-1-3-8(4-2-7)17(14,15)12-9-5-6-16-10(9)13/h1-4,9,12H,5-6H2 |
Clave InChI |
ABDJZVRPLIDAKK-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CSC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B427689.png)
![N,N,N-trimethyl-3-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-1-propanaminium](/img/structure/B427691.png)
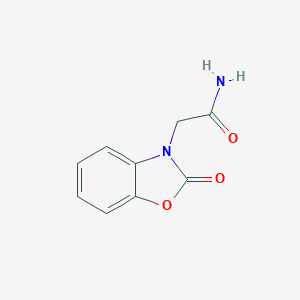
![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)
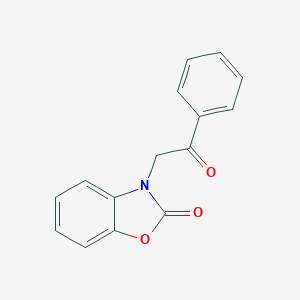
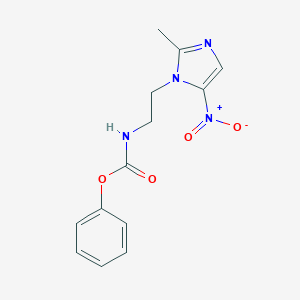
![2-[(2,3,4,5,6-Pentafluorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427702.png)
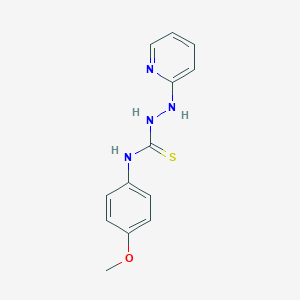
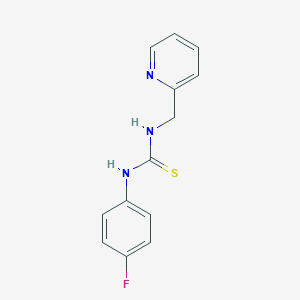
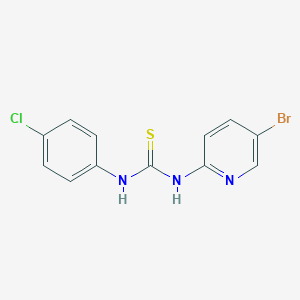
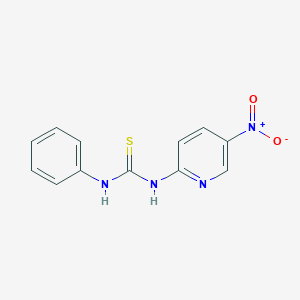
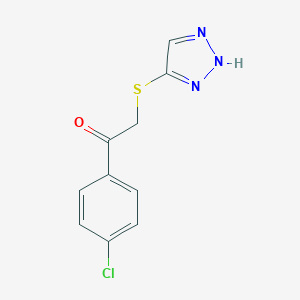
![N-methyl-N'-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B427710.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitropyridine](/img/structure/B427711.png)
